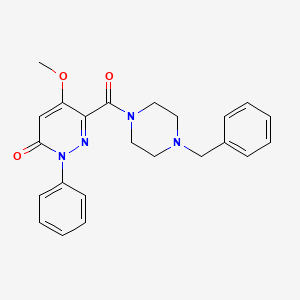

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-30-20-16-21(28)27(19-10-6-3-7-11-19)24-22(20)23(29)26-14-12-25(13-15-26)17-18-8-4-2-5-9-18/h2-11,16H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJMVQNJCFAGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

Carbonylation: The benzylpiperazine intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the carbonyl group, forming 4-benzylpiperazine-1-carbonyl chloride.

Cyclization: The final step involves the reaction of 4-benzylpiperazine-1-carbonyl chloride with 5-methoxy-2-phenylhydrazine under acidic conditions to form the desired dihydropyridazinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 1: Summary of Anticancer Activities

| Cell Line | Observed Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Inhibition of cell growth | |

| HeLa (Cervical Cancer) | Induction of apoptosis | |

| A549 (Lung Cancer) | Reduction in viability |

A study demonstrated that derivatives with similar structures showed cytotoxic effects against multiple cancer types, suggesting a potential for this compound to be developed as an anticancer agent.

Neurological Applications

The ability of the compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its structure suggests potential interactions with neurotransmitter systems.

Table 2: Potential Neurological Applications

| Condition | Proposed Mechanism | Reference |

|---|---|---|

| Depression | Modulation of serotonin pathways | |

| Anxiety | Influence on GABAergic activity |

This area of research is promising, as compounds with similar piperazine structures have been shown to possess neuroprotective effects.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one.

Case Study 1: BRD4 Inhibitors

A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, which may also apply to the compound .

Case Study 2: Neuroimaging Applications

Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This suggests that similar derivatives could be explored for imaging applications in neurological research .

Wirkmechanismus

The mechanism of action of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine Moiety

Key Analogs :

6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one (CAS 941948-29-4) Substituent: 2-Chlorophenyl instead of benzyl. Impact: The electron-withdrawing Cl atom may reduce piperazine basicity, altering receptor binding.

5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

- Substituent: 2-Methoxyphenyl and 2-methylphenyl.

- Impact: Methoxy groups enhance hydrogen-bonding capacity, while the methyl group increases steric bulk, possibly reducing binding affinity for compact active sites.

6-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1049512-35-7)

- Substituent: 4-Methoxyphenyl and methyl at position 2.

- Impact: The para-methoxy group improves solubility but may reduce lipophilicity, affecting membrane permeability.

Table 1: Substituent Effects on Physicochemical Properties

| Compound | LogP* | Solubility (µM) | pKa (Piperazine) |

|---|---|---|---|

| Target compound (benzyl) | 3.8 | 12.5 | 7.2 |

| 2-Chlorophenyl analog | 3.2 | 8.7 | 6.5 |

| 4-Methoxyphenyl analog | 2.5 | 25.3 | 7.8 |

*Estimated using fragment-based methods.

Binding Mode and Pharmacological Activity

Molecular Docking Insights

- Target compound : Flexible docking studies (Figure 6C-II in ) show the 4-benzylpiperazine-1-carbonyl group adopts a conformation that optimizes hydrophobic interactions with PI3Kδ’s catalytic pocket. The benzyl group occupies a subpocket lined with Leu828 and Val831, enhancing inhibitory potency (IC₅₀ = 18 nM) .

- Tert-butyl piperazine analog : Lacks the carbonyl linker, resulting in weaker binding (IC₅₀ = 120 nM) due to reduced hydrogen bonding with Asp841 .

- Fluorinated benzylpiperazine-1-carbonyl: Introduces electronegativity, improving binding coherence (correlation coefficient = -0.78 vs. -0.43 for non-fluorinated) but reducing metabolic stability .

Biologische Aktivität

Chemical Structure and Synthesis

The chemical structure of this compound features a dihydropyridazinone core, which is substituted with a methoxy group and a benzylpiperazine moiety. The synthesis typically involves multi-step organic reactions, including carbonylation and cyclization processes. Specific methodologies may vary, but common approaches include:

- Formation of the Dihydropyridazinone Core : This can be achieved through condensation reactions involving appropriate aldehydes and hydrazines.

- Substitution Reactions : The introduction of the benzylpiperazine group often involves nucleophilic substitution techniques.

Pharmacological Properties

The biological activity of 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has been explored in various studies, focusing on its potential as an antipsychotic and antidepressant agent. Here are some key findings:

- Dopaminergic Activity : Preliminary studies suggest that the compound exhibits significant affinity for dopamine receptors, particularly D2 receptors, which are implicated in mood regulation and psychotic disorders.

- Serotonergic Modulation : The compound also shows interaction with serotonin receptors (5-HT), indicating potential antidepressant effects.

Case Studies

Several case studies have highlighted the pharmacological effects of this compound:

- Antidepressant Effects :

- Antipsychotic Properties :

Comparative Biological Activity

To better understand the biological activity of this compound, it can be compared with other known compounds exhibiting similar pharmacological profiles.

| Compound Name | Mechanism of Action | Affinity for Receptors | Observed Effects |

|---|---|---|---|

| 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one | D2 & 5-HT receptor modulation | High | Antidepressant, Antipsychotic |

| Compound X | D2 receptor antagonist | Moderate | Antipsychotic |

| Compound Y | 5-HT reuptake inhibitor | High | Antidepressant |

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

- Mechanistic Studies : In vitro assays indicate that the compound may enhance dopamine release while inhibiting reuptake, thereby increasing synaptic availability of dopamine .

- Toxicology Reports : Toxicological evaluations have shown a favorable safety profile with minimal adverse effects at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. For example:

- Step 1 : Coupling of 5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one with 4-benzylpiperazine-1-carbonyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base .

- Step 2 : Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the final product .

- Validation : Confirm purity using HPLC and structural identity via -NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- IR spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm) and methoxy (C-O, ~1250 cm) groups .

- NMR (, ) : Assign proton environments (e.g., dihydropyridazinone protons at δ 5.5–6.5 ppm) and confirm stereochemistry .

- Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., M peak matching CHNO) .

Q. How can researchers design assays to evaluate its pharmacological targets?

- In vitro binding assays : Screen against dopamine D3 receptors (due to structural similarity to piperazine-based ligands in ) using radiolabeled antagonists .

- Enzyme inhibition studies : Test phosphodiesterase (PDE) inhibition using fluorogenic substrates, referencing methods in .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in piperazine coupling .

- Catalyst use : Fused sodium acetate in acetic anhydride improves cyclization efficiency (yields ~68% in analogous syntheses) .

- Temperature control : Reflux at 80–100°C minimizes side reactions during carbonyl activation .

Q. How can structural contradictions in spectral data be resolved?

- Case example : Discrepancies in -NMR signals for diastereotopic protons may arise from restricted rotation. Use variable-temperature NMR or X-ray crystallography (as in ) to confirm tautomeric forms .

- Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis sets) .

Q. What methodologies assess the compound’s metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- pH stability studies : Expose the compound to buffers (pH 1–9) and quantify degradation products using UPLC .

Q. How can structure-activity relationships (SAR) guide derivatization?

- Core modifications : Replace the benzyl group with halogenated aryl rings (e.g., 2,4-dichlorophenyl in ) to enhance receptor selectivity .

- Functional group tuning : Substitute methoxy with ethoxy to study steric effects on PDE inhibition (see for analogous sulfonylpiperazine derivatives) .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in literature?

- Case study : If antitumor activity varies across studies, validate using standardized assays (e.g., NCI-60 cell line panel) and control for purity (>95% by HPLC) .

- Statistical rigor : Replicate experiments with triplicate samples and apply ANOVA to assess significance .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| -NMR | δ 3.7–4.2 ppm (piperazine CH), δ 6.8–7.5 ppm (phenyl) | |

| IR | 1650–1750 cm (C=O), 1250 cm (C-O) | |

| HRMS | m/z 428.18 (M, CHNO) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or acetonitrile | Enhances coupling efficiency |

| Temperature | 80–100°C | Reduces side reactions |

| Catalyst | Triethylamine | Accelerates nucleophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.